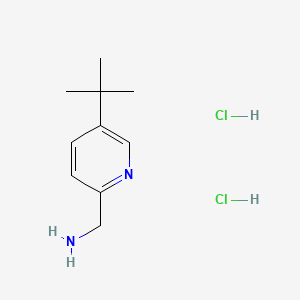

1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride

Description

1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride is a heterocyclic amine derivative featuring a pyridine core substituted with a tert-butyl group at the 5-position and a methanamine group at the 2-position, stabilized as a dihydrochloride salt. The tert-butyl substituent imparts steric bulk and lipophilicity, while the dihydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical intermediates .

Properties

Molecular Formula |

C10H18Cl2N2 |

|---|---|

Molecular Weight |

237.17 g/mol |

IUPAC Name |

(5-tert-butylpyridin-2-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C10H16N2.2ClH/c1-10(2,3)8-4-5-9(6-11)12-7-8;;/h4-5,7H,6,11H2,1-3H3;2*1H |

InChI Key |

SOGKEUIEVOXDLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride typically involves the following steps:

Synthetic Routes: The compound is synthesized through a series of chemical reactions starting from pyridine derivatives. The tert-butyl group is introduced at the 5-position of the pyridine ring, followed by the addition of a methanamine group.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of specific catalysts to facilitate the process.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its unique structural properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: In industrial applications, it serves as a catalyst in chemical reactions, improving the efficiency and selectivity of various processes.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Heterocycle Variations

- Pyridine vs. Pyrazole/Pyrimidine : The pyridine ring in the target compound offers a distinct electronic profile compared to pyrazole (two adjacent nitrogen atoms) or pyrimidine (two nitrogen atoms at 1,3-positions) . Pyridine’s lone nitrogen atom at position 1 creates a polarized aromatic system, influencing binding interactions in biological systems.

Substituent Effects

- tert-Butyl vs. Fluoro/Propyl : The tert-butyl group in the target compound enhances lipophilicity and steric hindrance, which may improve membrane permeability but reduce binding to sterically sensitive targets. In contrast, the electron-withdrawing fluoro group in could modulate electronic interactions in pyridine-based systems.

- Positional Isomerism : The methanamine group at the 2-position in the target compound differs from the 3-position in , which may affect spatial orientation in molecular recognition.

Amine Group and Salt Form

- Methanamine vs.

- Dihydrochloride vs. Hydrochloride : The dihydrochloride salt in the target compound likely offers higher solubility than the hydrochloride in , a critical factor for in vivo applications .

Research Implications and Trends

While direct research findings for the target compound are unavailable in the evidence, trends from analogs suggest:

Drug Design : Pyridine derivatives are widely explored as kinase inhibitors or receptor modulators. The tert-butyl group may optimize pharmacokinetic properties in lead compounds .

Synthetic Utility : The dihydrochloride salt form simplifies purification and storage, as seen in building blocks from Enamine Ltd .

Biological Activity : Fluorinated pyridines (e.g., ) are common in CNS drugs due to their ability to cross the blood-brain barrier, whereas bulky substituents like tert-butyl may favor peripheral targets.

Biological Activity

1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and therapeutic applications based on diverse scientific literature and patents.

Chemical Structure

The compound is characterized by a pyridine ring substituted with a tert-butyl group and an amine functional group. Its chemical formula can be represented as CHClN.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antitumor Activity : Studies suggest that compounds with similar structures have shown promise in inhibiting tumor cell proliferation.

- Neuroprotective Effects : There is evidence indicating that this compound may protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Properties : Certain derivatives have demonstrated activity against bacterial strains, indicating potential applications in treating infections.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways related to growth and survival of cells.

Antitumor Studies

A study conducted on derivatives of pyridine-based compounds revealed that they could inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase .

Neuroprotective Studies

Research has shown that related compounds can cross the blood-brain barrier and exert neuroprotective effects against oxidative stress in neuronal cells. In vitro studies indicated a reduction in reactive oxygen species (ROS) levels when treated with these compounds, suggesting their potential in managing conditions like Alzheimer's disease .

Antimicrobial Activity

Compounds structurally similar to this compound have been tested against various bacterial strains, showing effective inhibition. For instance, derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Studies

-

Case Study on Antitumor Activity :

- Objective : Evaluate the antitumor efficacy of pyridine derivatives.

- Method : In vitro assays on cancer cell lines (e.g., MCF-7).

- Results : Significant reduction in cell viability at concentrations above 10 µM.

- : Supports further development for cancer therapy.

-

Case Study on Neuroprotection :

- Objective : Assess neuroprotective effects in a rat model of Parkinson's disease.

- Method : Administration of the compound followed by behavioral assessments and histological analysis.

- Results : Improved motor function and reduced neuronal loss were observed.

- : Indicates potential for treating neurodegenerative disorders.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.